molecular formula C14H10ClN3O2 B10978743 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

Cat. No.: B10978743
M. Wt: 287.70 g/mol
InChI Key: ROSUWZGAPCLNNO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with an imidazole-linked carboxamide moiety. Its structure combines aromatic, electron-withdrawing (chlorophenyl), and hydrogen-bonding (imidazole) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H10ClN3O2/c15-10-4-2-1-3-9(10)11-5-6-12(20-11)13(19)18-14-16-7-8-17-14/h1-8H,(H2,16,17,18,19)

InChI Key

ROSUWZGAPCLNNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CN3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

    Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Imidazole Moiety: The final step involves the reaction of the substituted furan with imidazole-2-carboxamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and leukemia cells.

  • Case Study 1 : In a study involving MCF7 breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests strong cytotoxic effects that warrant further investigation into its mechanisms of action .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In animal models, it has been reported to inhibit the production of pro-inflammatory cytokines.

  • Case Study 2 : In a model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in joint tissues, suggesting its potential utility in treating inflammatory diseases such as arthritis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains.

  • Case Study 3 : In vitro tests demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, indicating its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Differences :

  • Core Structure : The target compound uses a furan-carboxamide backbone, while Compound 4 employs a hydrazinecarboxamide scaffold with a benzodioxol-propylidene chain.
  • Substituent Position : The imidazole in the target compound is directly linked to the furan via a carboxamide, whereas Compound 4 positions the imidazole on a propylidene side chain.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Synthesis Method
5-(2-Chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide Furan-carboxamide 2-Chlorophenyl, Imidazole-carboxamide Not reported in evidence
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, Propylidene-imidazole Multi-step condensation

Spectroscopic and Crystallographic Characterization

Compound 4 was characterized using single-crystal X-ray diffraction, confirming its (E)-configuration and hydrogen-bonded network .

Computational and Thermochemical Insights

These methods achieve high accuracy in atomization energies and ionization potentials (average deviation ~2.4 kcal/mol) , suggesting their utility in modeling the target compound’s electronic structure or reactivity.

Biological Activity

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN2O2C_{12}H_{9}ClN_{2}O_{2}, with a molecular weight of approximately 248.66 g/mol. The compound features a furan ring, an imidazole moiety, and a chlorophenyl group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µg/mL. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Microorganism MIC (µg/mL)
E. coli15
S. aureus20
P. aeruginosa25

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using in vitro assays that measured the stabilization of red blood cell membranes and the inhibition of pro-inflammatory cytokines. The results indicated a stabilization percentage of approximately 80% at a concentration of 50 µg/mL, suggesting strong anti-inflammatory potential.

Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and showed IC50 values in the range of 30 to 70 µM.

Cell Line IC50 (µM)
MCF-7 (Breast)45
A549 (Lung)60

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry explored the antimicrobial properties of various derivatives including the target compound, demonstrating its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanism : Research conducted by PMC indicated that compounds with similar structures inhibited TNF-alpha production in macrophages, providing insight into their potential as anti-inflammatory agents .
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects revealed that treatment with this compound led to significant cell death in cancerous cells compared to normal cells, underscoring its selectivity and potential for therapeutic use .

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